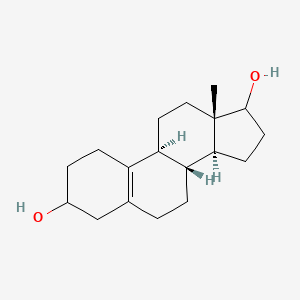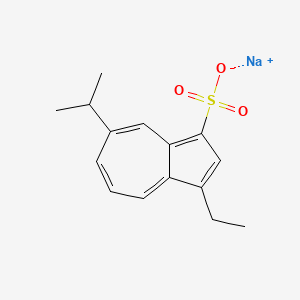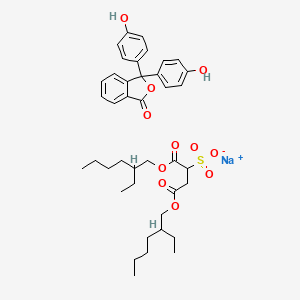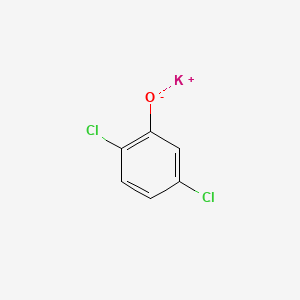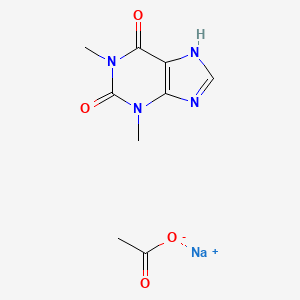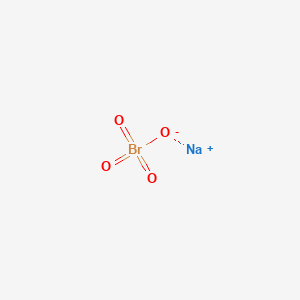
Titanium-47
描述
Titanium-47 is a stable isotope of titanium with an atomic number of 22 and a mass number of 47. It is one of the naturally occurring isotopes of titanium, which also includes titanium-46, titanium-48, titanium-49, and titanium-50 . This compound has unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Titanium-47 can be produced through neutron-induced reactions on natural titanium targets. One common method involves the reaction of titanium-48 with gamma rays, resulting in the production of this compound . The reaction can be represented as:
48Ti(γ,p)47Ti
The process involves the use of an electron linear accelerator (eLINAC) to generate high-energy gamma rays, which then interact with titanium-48 targets to produce this compound .
Industrial Production Methods: The industrial production of this compound involves the separation and purification of the isotope from natural titanium sources. This is typically achieved through a series of chemical processes, including dissolution of the target material in sulfuric acid, followed by ion exchange chromatography to separate this compound from other isotopes . The purified this compound is then collected and prepared for various applications.
化学反应分析
Types of Reactions: Titanium-47 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form titanium dioxide (TiO2) using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: this compound can be reduced using reducing agents like magnesium or sodium to produce metallic titanium. This process is often carried out in an inert atmosphere to prevent oxidation.
Substitution: this compound can undergo substitution reactions with halogens to form titanium halides, such as titanium tetrachloride (TiCl4).
Major Products:
Titanium Dioxide (TiO2): Formed through oxidation reactions.
Metallic Titanium: Produced through reduction reactions.
Titanium Halides: Formed through substitution reactions with halogens.
科学研究应用
Titanium-47 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer isotope in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the behavior of titanium compounds in living organisms.
Medicine: Utilized in nuclear medicine for diagnostic imaging and targeted radiotherapy.
作用机制
The mechanism by which titanium-47 exerts its effects depends on its chemical form and the specific application. In nuclear medicine, this compound is used as a radiolabel for imaging and therapy. The isotope emits gamma rays, which can be detected by imaging equipment, allowing for the visualization of biological processes. Additionally, this compound can be incorporated into therapeutic agents that target specific molecular pathways, such as somatostatin receptors in tumor cells .
相似化合物的比较
Titanium-47 can be compared with other isotopes of titanium, such as titanium-46, titanium-48, titanium-49, and titanium-50. Each isotope has unique properties and applications:
Titanium-46: Used in nuclear physics research and as a tracer isotope.
Titanium-48: The most abundant isotope, used in the production of this compound and in various industrial applications.
Titanium-49: Employed in scientific research and as a tracer isotope.
Titanium-50: Used in nuclear physics research and as a tracer isotope.
This compound is unique due to its specific applications in nuclear medicine and its ability to be produced through photonuclear reactions. Its stable nature and favorable emission characteristics make it particularly valuable for diagnostic and therapeutic purposes .
属性
IUPAC Name |
titanium-47 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAQQCXQSZGOHL-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[47Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931729 | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.9517575 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-90-6 | |
| Record name | Titanium, isotope of mass 47 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


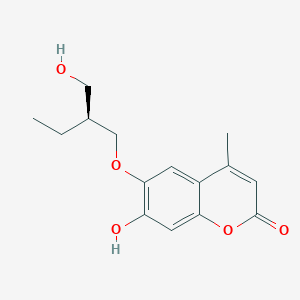
![potassium;[(Z)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate](/img/structure/B1264811.png)
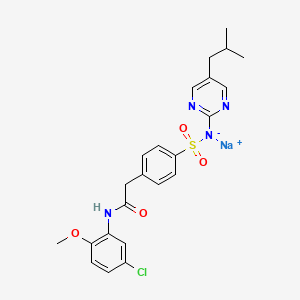
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)
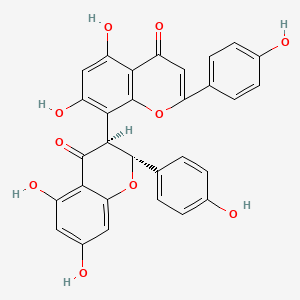
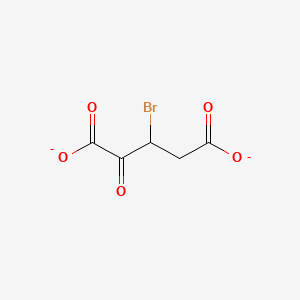
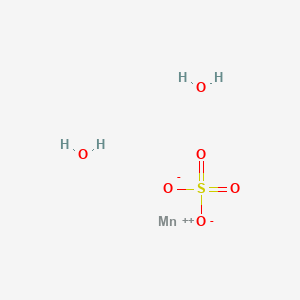
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
